molecular formula C18H13FN2O3 B236333 N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide

货号 B236333
分子量: 324.3 g/mol
InChI 键: AQUJNKYZBXMLME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

作用机制

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide targets BTK, which is a key signaling molecule in BCR signaling. BTK plays a critical role in B-cell development and activation, and its dysregulation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks BCR signaling, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This compound has also been shown to induce apoptosis in B-cell malignancies. In addition, this compound has been shown to enhance the efficacy of other BTK inhibitors, such as ibrutinib.

实验室实验的优点和局限性

One advantage of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide is its specificity for BTK, which may reduce off-target effects. However, this compound may have limited efficacy in patients with mutations in BTK or downstream signaling pathways. In addition, this compound may have limited efficacy in patients with CLL who have received prior treatment with other BTK inhibitors.

未来方向

For research on N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide include clinical trials to evaluate its efficacy and safety in patients with B-cell malignancies. In addition, further preclinical studies are needed to elucidate the optimal dosing and combination strategies for this compound. Finally, studies are needed to evaluate the potential of this compound in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.

合成方法

The synthesis of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 3-fluorobenzoic acid with 4-aminophenol to form 3-fluoro-N-(4-hydroxyphenyl)benzamide, which is then reacted with furfurylamine to form this compound.

科学研究应用

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also been shown to enhance the efficacy of other BTK inhibitors, such as ibrutinib.

属性

分子式

C18H13FN2O3

分子量

324.3 g/mol

IUPAC 名称

N-[3-[(3-fluorobenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H13FN2O3/c19-13-5-1-4-12(10-13)17(22)20-14-6-2-7-15(11-14)21-18(23)16-8-3-9-24-16/h1-11H,(H,20,22)(H,21,23)

InChI 键

AQUJNKYZBXMLME-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

规范 SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。